N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(pyridin-3-yl)pyridazine with a suitable thiol reagent under controlled conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 2-bromoacetamide in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyridazine ring can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with a similar pyridinium structure.
Domiphen Bromide: Another compound with a similar structural motif.
Uniqueness
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-14-5-7-16(8-6-14)21-18(24)13-25-19-10-9-17(22-23-19)15-4-3-11-20-12-15/h3-12H,2,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANVKSHGAYNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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